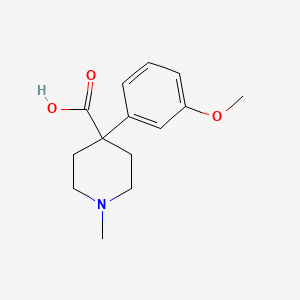
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid typically involves the reaction of 3-methoxybenzaldehyde with piperidine in
Activité Biologique
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid, with the chemical formula C₁₄H₁₉NO₃ and CAS number 874532-98-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxyphenyl group and a carboxylic acid functional group. The methoxy group enhances lipophilicity, which may influence its absorption and distribution in biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable cytotoxic activity against breast cancer cells. Molecular docking studies revealed a binding free energy of , indicating a stronger interaction than tamoxifen () with estrogen receptor alpha (ERα), suggesting its potential as an anticancer agent.
Analgesic Effects
There is preliminary evidence suggesting that the compound may interact with opioid receptors, potentially modulating pain pathways. This interaction could lead to analgesic effects, similar to other piperidine derivatives known for their pain-relieving properties.
The mechanism by which this compound exerts its effects is not fully elucidated but is hypothesized to involve:
- Receptor Binding : The compound may bind to specific receptors involved in pain modulation and cancer cell proliferation.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes associated with cancer progression .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Methylpiperidine-4-carboxylic acid | 68947-43-3 | 0.97 |
| 4-Methylpiperidine-4-carboxylic acid | 919354-20-4 | 0.94 |
| Piperidine-4-carboxylic acid | 5984-56-5 | 0.91 |
| Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 | 0.97 |
The methoxy substitution on the phenyl ring distinguishes this compound from others, potentially enhancing its pharmacological profile through unique receptor interactions.
Case Studies
- Cytotoxicity Assay : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines compared to controls. Further investigations are warranted to explore dose-response relationships and long-term effects.
- Analgesic Testing : Initial animal studies indicated that administration of the compound resulted in reduced pain responses in models of acute pain, suggesting its potential for development as an analgesic drug.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15-8-6-14(7-9-15,13(16)17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLTUIPIVRAQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















